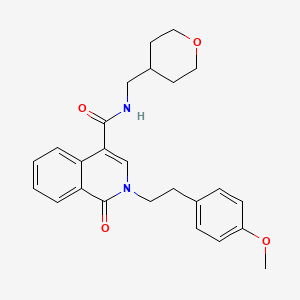![molecular formula C16H16N6O B11130688 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11130688.png)
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a pyridyl ethyl group and a methyl-substituted tetraazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting a suitable nitrile with sodium azide under acidic conditions.
Attachment of the Pyridyl Ethyl Group: The pyridyl ethyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an ethylamine.
Coupling with Benzamide: The final step involves coupling the synthesized tetraazole and pyridyl ethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetraazole ring and pyridyl group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide core can also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide: Lacks the methyl group on the tetraazole ring.
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]aniline: Has an aniline group instead of a benzamide group.
Uniqueness
The presence of the methyl group on the tetraazole ring and the benzamide core distinguishes 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide from similar compounds. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H16N6O |
|---|---|
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
3-(5-methyltetrazol-1-yl)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H16N6O/c1-12-19-20-21-22(12)15-7-4-5-13(11-15)16(23)18-10-8-14-6-2-3-9-17-14/h2-7,9,11H,8,10H2,1H3,(H,18,23) |
InChI-Schlüssel |
IKBYGMSQMLZOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide](/img/structure/B11130605.png)
![methyl 4-{1-benzyl-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11130614.png)
![4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11130617.png)
![methyl 4-[(3Z)-1-[2-(dimethylamino)ethyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B11130623.png)
![1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine](/img/structure/B11130630.png)
![2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130632.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11130633.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130635.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130639.png)
![4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11130646.png)
![2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid](/img/structure/B11130647.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11130648.png)

![1-(azepan-1-yl)-2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11130681.png)
